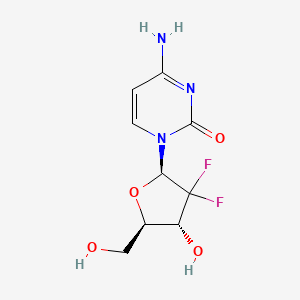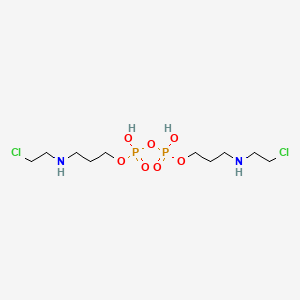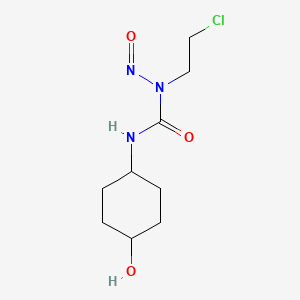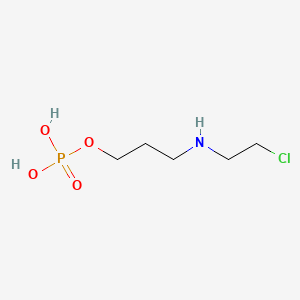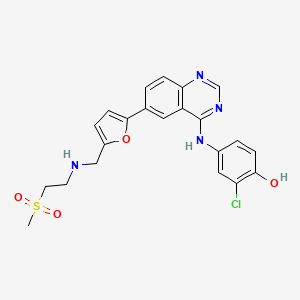
3-Phenylpyrazin-2-ol
Overview
Description
3-Phenylpyrazin-2-ol is a compound with the molecular formula C10H8N2O and a molecular weight of 172.18 . It is used in the synthesis of potential antioxidants and in the preparation of antibacterial agents as 2-substituted pyrazine derivatives . It is also used as a pharmaceutical secondary standard and certified reference material for pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Oc1nccnc1c2ccccc2 . This indicates that the compound contains a phenyl group (c2ccccc2) attached to a pyrazin-2-ol group (Oc1nccnc1).
Scientific Research Applications
2-Amino-3-phenylpyrazine, a close relative of 3-Phenylpyrazin-2-ol, has been identified as a sensitive fluorescence labeling reagent for saccharides with a reducing end. It can be analyzed using HPLC and HPCE techniques, and has been successfully applied to determine component monosaccharides in glycoproteins (Yamamoto, Hamase, & Zaitsu, 2003).
The phenmetrazine analog 3-fluorophenmetrazine, structurally similar to this compound, has been studied for its potential application in the treatment of obesity and drug dependence due to its amphetamine-like properties. Its synthesis and analytical characterization have been described, emphasizing its potential as a new psychoactive substance (McLaughlin et al., 2017).
A study focused on 3-Fluorophenmetrazine, another analog, highlighted the importance of pharmacokinetic data for interpreting forensic and clinical cases. The research developed a method for detecting this compound in biological samples and provided insights into its metabolism and excretion (Grumann et al., 2019).
Research on 3-aminopyrazoles, related to this compound, revealed their potential as antitumor agents inhibiting CDK2/cyclin A. The study conducted a quantitative structure-activity relationship (QSAR) analysis, identifying key structural features influencing antitumor activity (Samanta et al., 2006).
In environmental chemistry, the study of fipronil, a phenylpyrazole insecticide, has been significant. Research explored its metabolism and dissipation in aquatic ecosystems, providing insights into its environmental impact and potential risks (Aajoud, Ravanel, & Tissut, 2003).
Safety and Hazards
Properties
IUPAC Name |
3-phenyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKOIOSVWYKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951466 | |
| Record name | 3-Phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-18-0, 73200-73-4 | |
| Record name | 2-Hydroxy-3-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrazin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-2(1H)-pyrazinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Q1: How is 3-Phenylpyrazin-2-ol formed during the reductive transformation of Ampicillin?
A1: The research paper focuses on the catalytic activity of Au@CeO2–rGO nanohybrids in the degradation of pollutants like antibiotics. While the paper identifies this compound as a product of Ampicillin transformation [], it doesn't delve into the specific reaction mechanism involved. Further research is needed to elucidate the exact steps and intermediates involved in this transformation process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)


